5-fluoro-3-(4-nitrobenzoyl)-1H-pyrimidine-2,4-dione
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Overview
Description
5-Fluoro-3-(4-nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorine atom at the 5-position, a nitrobenzoyl group at the 3-position, and a pyrimidine-2,4-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(4-nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluorouracil and 4-nitrobenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 5-Fluoro-3-(4-nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(4-nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Fluoro-3-(4-aminobenzoyl)pyrimidine-2,4(1H,3H)-dione.
Scientific Research Applications
5-Fluoro-3-(4-nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(4-nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The fluorine atom and nitrobenzoyl group play crucial roles in its activity, influencing its binding affinity and reactivity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known chemotherapeutic agent with a similar pyrimidine core.
3-(4-Nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione: Lacks the fluorine atom but shares the nitrobenzoyl group.
5-Fluoro-2,4(1H,3H)-pyrimidinedione: Similar structure but without the nitrobenzoyl group.
Uniqueness
5-Fluoro-3-(4-nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of the fluorine atom and nitrobenzoyl group, which confer distinct chemical and biological properties. This combination enhances its potential for various applications compared to its analogs.
Biological Activity
5-Fluoro-3-(4-nitrobenzoyl)-1H-pyrimidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C10H6F1N3O3
- Molecular Weight : 239.17 g/mol
The synthesis typically involves the condensation of 5-fluoropyrimidine derivatives with 4-nitrobenzoyl chloride under controlled conditions, often utilizing organic solvents and bases to facilitate the reaction.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that related pyrimidine derivatives showed promising antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) . The IC50 values for these compounds were significantly lower than those for standard chemotherapeutic agents like irinotecan, indicating a potential for further development as anticancer agents.
Antibacterial Activity
In addition to anticancer properties, this compound has shown antibacterial activity. A series of pyrimidine derivatives were evaluated for their ability to inhibit bacterial growth. The minimum inhibitory concentration (MIC) values indicated that certain derivatives had potent effects against Gram-positive bacteria . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that pyrimidine derivatives inhibit specific enzymes involved in nucleotide synthesis and DNA replication.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interaction with DNA : Certain derivatives have shown the ability to bind DNA and interfere with its replication and transcription processes .
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of this compound in vitro against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapy drugs. The study also highlighted the compound's selectivity towards cancer cells over normal fibroblasts, suggesting a favorable safety profile .
Case Study 2: Antibacterial Properties
Another study focused on the antibacterial properties of related pyrimidine compounds. The results showed that these compounds effectively inhibited the growth of Staphylococcus aureus and Streptococcus pneumoniae. The most active derivative exhibited an MIC value significantly lower than that of conventional antibiotics .
Data Summary Table
Properties
CAS No. |
61251-78-3 |
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Molecular Formula |
C11H6FN3O5 |
Molecular Weight |
279.18 g/mol |
IUPAC Name |
5-fluoro-3-(4-nitrobenzoyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H6FN3O5/c12-8-5-13-11(18)14(10(8)17)9(16)6-1-3-7(4-2-6)15(19)20/h1-5H,(H,13,18) |
InChI Key |
XUOHLCISGFTYQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C(=O)C(=CNC2=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
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